molecular formula C26H20N4O3S B529248 GRP156784

GRP156784

Cat. No.: B529248
M. Wt: 468.5 g/mol
InChI Key: HSSPTKKINZIHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GRP156784 is a chemical compound known for its inhibitory effects on respiratory syncytial virus ribonucleic acid polymerase.

Preparation Methods

The synthesis of GRP156784 involves a multi-step process. The initial step includes the reaction of specific precursors under controlled conditions to form intermediate compounds. These intermediates undergo further reactions, including cyclization and functional group modifications, to yield the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity .

Chemical Reactions Analysis

GRP156784 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

GRP156784 has several scientific research applications:

    Chemistry: It is used as a model compound to study the mechanisms of polymerase inhibition and to develop new synthetic methodologies.

    Biology: It is used to investigate the biological pathways involved in respiratory syncytial virus replication and to identify potential targets for antiviral therapies.

    Medicine: It is being explored as a potential antiviral drug for the treatment of respiratory syncytial virus infections.

    Industry: It is used in the development of diagnostic tools and assays for detecting respiratory syncytial virus.

Mechanism of Action

GRP156784 exerts its effects by inhibiting the activity of respiratory syncytial virus ribonucleic acid polymerase. This enzyme is crucial for the replication of the virus. By blocking its activity, this compound prevents the virus from replicating, thereby reducing the viral load and mitigating the infection. The molecular targets and pathways involved include the binding of this compound to the active site of the polymerase, leading to the disruption of its normal function .

Properties

Molecular Formula

C26H20N4O3S

Molecular Weight

468.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-1-benzyl-5-(furan-2-ylmethyl)-4-methylpyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C26H20N4O3S/c1-17-24-21(14-23(31)28(17)16-19-10-7-13-33-19)29(15-18-8-3-2-4-9-18)30(25(24)32)26-27-20-11-5-6-12-22(20)34-26/h2-14H,15-16H2,1H3

InChI Key

HSSPTKKINZIHTL-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=O)N1CC3=CC=CO3)N(N(C2=O)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6

Canonical SMILES

CC1=C2C(=CC(=O)N1CC3=CC=CO3)N(N(C2=O)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AVG035;  AVG-035;  AVG 035;  GRP156784;  GRP-156784;  GRP 156784

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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